2-Hydroxy-7-methoxy-9H-carbazole-3-carbaldehyde
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Overview
Description
2-Hydroxy-7-methoxy-9H-carbazole-3-carbaldehyde is a compound with the molecular formula C14H11NO3 and a molecular weight of 241.24 g/mol . It is a derivative of carbazole, a heterocyclic aromatic organic compound. This compound is known for its unique structural features, which include a hydroxyl group at the 2-position, a methoxy group at the 7-position, and an aldehyde group at the 3-position of the carbazole ring system .
Preparation Methods
The synthesis of 2-Hydroxy-7-methoxy-9H-carbazole-3-carbaldehyde can be achieved through various synthetic routes. One efficient method involves the Au-catalyzed cyclization reaction using readily available starting materials such as 1-benzyl-6-methoxy-1H-indole-2-carbaldehyde and 1-methoxypropa-1,2-diene . This reaction proceeds under mild conditions and provides the desired product in good yield. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-Hydroxy-7-methoxy-9H-carbazole-3-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . For example, oxidation of the aldehyde group can lead to the formation of the corresponding carboxylic acid, while reduction can yield the corresponding alcohol . Substitution reactions can occur at the hydroxyl or methoxy groups, leading to the formation of various derivatives .
Scientific Research Applications
2-Hydroxy-7-methoxy-9H-carbazole-3-carbaldehyde has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as an anticancer agent, exhibiting cytotoxic activity against various cancer cell lines . Additionally, it is used in the study of molecular recognition and synthesis, contributing to the development of new therapeutic agents . In industry, it may be used in the production of dyes and pigments due to its aromatic structure .
Mechanism of Action
The mechanism of action of 2-Hydroxy-7-methoxy-9H-carbazole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is believed to be mediated through the induction of apoptosis in cancer cells . This process involves the activation of caspases, which are enzymes that play a crucial role in the execution of apoptosis . The compound may also interact with other cellular targets, leading to the inhibition of cell proliferation and the induction of cell death .
Comparison with Similar Compounds
2-Hydroxy-7-methoxy-9H-carbazole-3-carbaldehyde can be compared with other similar compounds, such as 9H-Carbazole-3-carbaldehyde and 2,6-dimethoxy-9H-carbazole-3-carbaldehyde . While these compounds share a similar carbazole core structure, they differ in the position and type of substituents on the ring system. For example, 9H-Carbazole-3-carbaldehyde lacks the hydroxyl and methoxy groups present in this compound, which may result in different chemical reactivity and biological activity . Similarly, 2,6-dimethoxy-9H-carbazole-3-carbaldehyde has methoxy groups at the 2- and 6-positions, which can influence its chemical properties and applications .
Properties
CAS No. |
119736-83-3 |
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Molecular Formula |
C14H11NO3 |
Molecular Weight |
241.24 g/mol |
IUPAC Name |
2-hydroxy-7-methoxy-9H-carbazole-3-carbaldehyde |
InChI |
InChI=1S/C14H11NO3/c1-18-9-2-3-10-11-4-8(7-16)14(17)6-13(11)15-12(10)5-9/h2-7,15,17H,1H3 |
InChI Key |
JLWFCPLXNANORV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(N2)C=C(C(=C3)C=O)O |
Origin of Product |
United States |
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